molecular formula C10H8F4O3 B14760481 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

Katalognummer: B14760481
Molekulargewicht: 252.16 g/mol
InChI-Schlüssel: GCZGSEHJVLDJPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H8F4O4. This compound is characterized by the presence of fluorine, methoxymethoxy, and trifluoromethyl groups attached to a benzaldehyde core. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in biomolecules, potentially leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxymethoxy group.

    2-Fluoro-6-(methoxymethoxy)benzaldehyde: Similar structure but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)benzaldehyde: Lacks both the fluorine and methoxymethoxy groups

Uniqueness

2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both fluorine and trifluoromethyl groups can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H8F4O3

Molekulargewicht

252.16 g/mol

IUPAC-Name

2-fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H8F4O3/c1-16-5-17-9-3-6(10(12,13)14)2-8(11)7(9)4-15/h2-4H,5H2,1H3

InChI-Schlüssel

GCZGSEHJVLDJPN-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C(=CC(=C1)C(F)(F)F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.